

A Technical Guide to 2-Decalone: Properties, Synthesis, and Reactions

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decalone, a bicyclic ketone, exists as a mixture of cis and trans isomers and serves as a versatile intermediate in organic synthesis. Its rigid, fused-ring structure makes it a valuable building block for the synthesis of complex molecules, including steroids, terpenes, and other natural products. This technical guide provides an in-depth overview of the physical and chemical properties of **2-decalone**, detailed experimental protocols for its synthesis and key reactions, and visualizations of important reaction mechanisms.

Physical and Chemical Properties

The physical and chemical properties of **2-decalone** are summarized below. It is important to note that **2-decalone** is typically available as a mixture of cis and trans isomers, and the properties of the individual isomers can vary.



Property	Value	Source(s)
Molecular Formula	C10H16O	[1][2][3]
Molecular Weight	152.23 g/mol	[3]
CAS Number	4832-17-1 (mixture of cis and trans)	[3]
1579-21-1 (cis-isomer)	[4]	
16021-08-2 (trans-isomer)	[5]	
Boiling Point	96 °C at 2.5 mmHg	[3]
Density	0.979 g/mL at 25 °C	[3]
Refractive Index (n20/D)	1.491	[3]
Melting Point	The trans isomer generally has a higher melting point than the cis isomer due to more efficient crystal lattice packing. Specific melting points for the individual isomers of 2-decalone are not consistently reported.	[6][7]
Solubility	Soluble in most organic solvents such as ethanol, ether, and acetone. Sparingly soluble in water.	[8]
Appearance	Colorless to pale yellow liquid.	

Spectral Data

The structural elucidation of **2-decalone** and its derivatives relies heavily on spectroscopic techniques.

• Infrared (IR) Spectroscopy: The IR spectrum of **2-decalone** exhibits a strong characteristic absorption band for the carbonyl group (C=O) stretch, typically in the range of 1700-1725



cm⁻¹. The exact position can be influenced by the ring strain and conformation of the specific isomer.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule. The signals for the protons on the carbon atoms adjacent to the carbonyl group (α-protons) are typically found in the downfield region (δ 2.0-2.5 ppm). The complex splitting patterns arise from the numerous coupled protons in the bicyclic system and can be used to differentiate between the cis and trans isomers based on their distinct conformations.[9][10]
 - $^{\circ}$ ¹³C NMR: The carbon NMR spectrum shows a characteristic resonance for the carbonyl carbon in the range of δ 200-220 ppm. The remaining nine carbon signals appear in the aliphatic region, and their chemical shifts are dependent on the stereochemistry of the ring junction.[9][11]
- Mass Spectrometry (MS): The mass spectrum of 2-decalone shows a molecular ion peak
 (M+) at m/z = 152.[1][4][5] Common fragmentation patterns involve the loss of small neutral
 molecules such as CO and C₂H₄.

Experimental Protocols Synthesis of 2-Decalone via Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction in organic chemistry and a common method for synthesizing **2-decalone** derivatives.[12][13][14][15][16] The reaction involves a Michael addition of an enolate to an α,β -unsaturated ketone, followed by an intramolecular aldol condensation.

Materials:

- Cyclohexanone
- Methyl vinyl ketone
- Sodium ethoxide (or other suitable base)

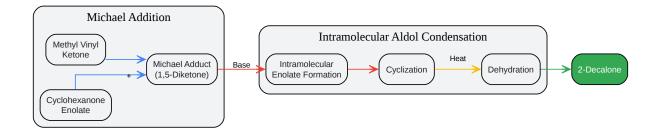


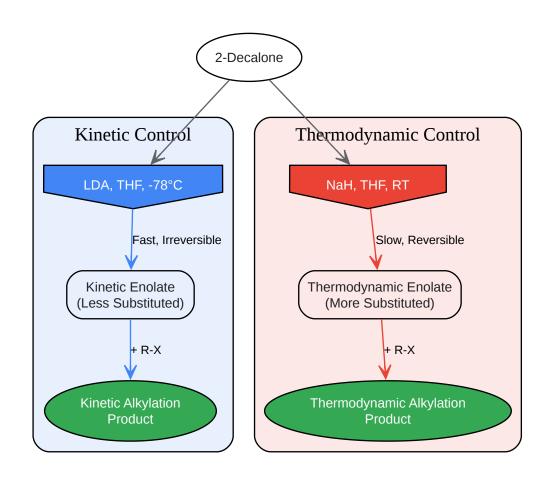
- Ethanol (anhydrous)
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)

Procedure:

- Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath and add cyclohexanone dropwise to form the cyclohexanone enolate.
- Michael Addition: To the enolate solution, add methyl vinyl ketone dropwise, maintaining the low temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
- Aldol Condensation and Dehydration: The Michael adduct will undergo an intramolecular aldol condensation followed by dehydration upon heating. Reflux the reaction mixture for a specified period to promote the formation of the α,β -unsaturated ketone, **2-decalone**.
- Work-up: After cooling the reaction mixture, quench it by adding a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Purification: Remove the solvent under reduced pressure. The crude **2-decalone** can be purified by vacuum distillation.[17][18][19][20]







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